molecular formula C28H23INOPS B1660019 [5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide CAS No. 70615-81-5

[5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide

Cat. No.: B1660019
CAS No.: 70615-81-5
M. Wt: 579.4
InChI Key: AZVWBBMEVMSBQB-UHFFFAOYSA-M
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Description

5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide is a complex organic compound with a unique structure that combines an oxazole ring with a triphenylphosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide typically involves the reaction of 5-(methylsulfanyl)-2-phenyl-1,3-oxazole with triphenylphosphine and iodine. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or azide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium cyanide, sodium azide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Corresponding reduced forms of the compound

    Substitution: Compounds with substituted nucleophiles

Scientific Research Applications

5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can exert its effects on intracellular targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium chloride
  • 5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium bromide

Uniqueness

Compared to its analogs, 5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-ylphosphanium iodide exhibits unique properties due to the presence of the iodide ion, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific research applications where other analogs may not be as effective.

Properties

IUPAC Name

(5-methylsulfanyl-2-phenyl-1,3-oxazol-4-yl)-triphenylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NOPS.HI/c1-32-28-27(29-26(30-28)22-14-6-2-7-15-22)31(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVWBBMEVMSBQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C(O1)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23INOPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660075
Record name [5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70615-81-5
Record name [5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-METHYLSULFANYL-2-PHENYL-OXAZOL-4-YL)-TRIPHENYL-PHOSPHONIUM, IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide
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[5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide
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[5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide
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[5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide
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[5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide
Reactant of Route 6
[5-(Methylsulfanyl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide

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